molecular formula C17H16 B1204468 1,2,3,4-Tetrahydrobenzo[a]fluorene

1,2,3,4-Tetrahydrobenzo[a]fluorene

Cat. No.: B1204468
M. Wt: 220.31 g/mol
InChI Key: NLEJQXRCWFYJCV-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrobenzo[a]fluorene is a polycyclic hydrocarbon that serves as a versatile and valuable intermediate in advanced organic synthesis. While specific studies on this exact molecule are not readily available, research on its close structural analogue, 1,2,3,4-tetrahydro-9H-fluorene, indicates a high potential for constructing complex nitrogen-containing heterocycles . Such fused-ring systems are of significant interest in medicinal chemistry due to their presence in compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties . Furthermore, the fluorene core structure is a well-known building block in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials . Researchers can leverage this compound as a strategic precursor for the one-pot synthesis of complex architectures, such as tetrahydrobenzo[f]pyrimido[4,5-b]quinolines, via multi-component reactions catalyzed by Lewis acids . Its partially saturated structure may offer advantages in fine-tuning the electronic properties and planarity of resulting molecules, which can directly influence their performance in both biological and material applications . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H16

Molecular Weight

220.31 g/mol

IUPAC Name

2,3,4,11-tetrahydro-1H-benzo[a]fluorene

InChI

InChI=1S/C17H16/c1-3-7-14-12(5-1)9-10-16-15-8-4-2-6-13(15)11-17(14)16/h2,4,6,8-10H,1,3,5,7,11H2

InChI Key

NLEJQXRCWFYJCV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC3=C2CC4=CC=CC=C43

Synonyms

tetrahydrobenzofluorene

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[a]pyrene Tetrahydro Epoxides

Key Compounds :

  • 9,10-Epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene (): Saturated in the benzo ring, this compound exhibits high mutagenicity in bacterial (Salmonella typhimurium) and mammalian (V79) cells despite extreme instability (half-life ~30 seconds in tissue culture medium).
  • 7β,8α-Dihydroxy-9α,10β-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene (Diol Epoxide 2): More stable (half-life 6–12 minutes) and mutagenic than its stereoisomer (Diol Epoxide 1) in V79 cells .

Comparison with 1,2,3,4-Tetrahydrobenzo[a]fluorene :

  • Stability: Hydrogenation in both compounds reduces aromaticity, but the presence of epoxide groups in benzo[a]pyrene derivatives increases reactivity and lability compared to non-epoxidized tetrahydrobenzo systems.
  • Mutagenicity : Tetrahydrobenzo[a]fluorene’s lack of epoxide groups (unlike benzo[a]pyrene derivatives) likely reduces direct DNA adduct formation, a key mutagenic mechanism observed in diol epoxides .
Tetrahydrobenzoazepinone Derivatives

Key Compound :

  • 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one (): Synthesized via deprotection of a sulfonyl group, this heterocyclic compound features a tetrahydrobenzo ring fused to an azepinone. Its synthesis involves hydrolysis and acid-mediated decarboxylation .

Comparison with 1,2,3,4-Tetrahydrobenzo[a]fluorene :

  • Synthetic Routes: Both compounds require multi-step hydrogenation or deprotection, but tetrahydrobenzo[a]fluorene’s synthesis may lack the sulfonyl group manipulation seen in azepinones .
Tetrahydro-Pyrroloquinolinones

Key Compound :

  • Pyroquilon (1,2,5,6-Tetrahydro-4H-pyrrolo[3.2.1-ij]quinolin-4-one) (): A fungicide with a fused tetrahydro-pyrroloquinoline structure, demonstrating bioactivity dependent on hydrogenation and heterocyclic rigidity .

Comparison with 1,2,3,4-Tetrahydrobenzo[a]fluorene :

  • Bioactivity : Pyroquilon’s antifungal properties arise from its heterocyclic core, whereas tetrahydrobenzo[a]fluorene’s bioactivity (if any) would derive from PAH-like interactions with cellular targets.
  • Stability : The tetrahydro modification in pyroquilon enhances solubility and metabolic stability, a feature likely shared with tetrahydrobenzo[a]fluorene compared to fully aromatic PAHs .

Data Table: Comparative Properties of Analogous Compounds

Compound Structure Type Key Functional Groups Stability (Half-Life) Mutagenicity (Relative) Key Applications/Effects
9,10-Epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene PAH-derived epoxide Epoxide, diol 30 seconds High (V79 cells) Carcinogenicity studies
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one Heterocyclic azepinone Chlorine, sulfonyl Stable under synthesis Not reported Pharmaceutical intermediates
Pyroquilon Heterocyclic pyrroloquinolinone Ketone, pyrrolidine High Low Agricultural fungicide
1,2,3,4-Tetrahydrobenzo[a]fluorene (inferred) PAH derivative None (pure hydrocarbon) Likely moderate Unknown Research on PAH metabolism

Research Findings and Implications

  • Hydrogenation Effects : Partial saturation in tetrahydrobenzo systems reduces aromatic conjugation, altering electronic properties and interactions with biological targets (e.g., cytochrome P450 enzymes) .
  • Functional Group Impact : Epoxides () and heteroatoms () dominate bioactivity, whereas pure hydrocarbons like tetrahydrobenzo[a]fluorene may exhibit lower inherent toxicity but persist in environmental matrices due to hydrophobicity.

Preparation Methods

Friedel-Crafts Alkylation and Cycloalkylation

The Friedel-Crafts reaction remains a cornerstone for constructing polycyclic frameworks. A patent by CN103601678B demonstrates the utility of AlCl₃-catalyzed alkylation for synthesizing tetrahydrobenzoazepine derivatives, providing insights applicable to tetrahydrobenzofluorenes. While targeting 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one, the protocol involves:

  • Stepwise alkylation : 4-Chloroaniline reacts with succinic anhydride to form 4-(4-chloroanilino)-4-ketobutyric acid.

  • Cyclization : Aluminum trichloride (2.5–3.0 equivalents) facilitates ring closure at 55–70°C, achieving complete conversion within 4–6 hours . Excess AlCl₃ (>3.0 equiv) complicates workup due to emulsion formation, underscoring the need for precise stoichiometry.

Adapting this method, 1,2,3,4-tetrahydrobenzo[a]fluorene could theoretically form via analogous intramolecular cyclization of keto-acid precursors. However, yields for such adaptations remain unreported in the literature.

Gold(I)-Catalyzed Formal [3+3] Cycloaddition

A breakthrough in dihydrobenzo[a]fluorene synthesis was achieved via gold(I)-catalyzed formal [3+3] cycloadditions of o-(alkynyl)styrenes . This method proceeds through:

  • Hydride migration : Cationic gold(I) complexes (e.g., [Au(PPh₃)]⁺) activate alkynyl groups, inducing a 1,2-hydride shift to generate carbocation intermediates.

  • Cyclization : The carbocation undergoes intramolecular attack by the styrenic double bond, forming the 6,6a-dihydro-5H-benzo[a]fluorene skeleton.

  • Aromatization : Heating under Brønsted acid conditions (e.g., H₂SO₄) or prolonged gold catalysis converts intermediates into 6,11-dihydro-5H-benzo[a]fluorenes .

Key advantages :

  • Functional group tolerance : Secondary alkyl groups at the styrene β-position remain intact.

  • Scalability : Reactions proceed in dichloromethane at 0.1–1.0 mmol scales with 60–85% yields.

Intramolecular Friedel-Crafts Acylation

Multi-step syntheses leveraging Friedel-Crafts acylation have been reported for related fluorenes. For example, 6-arylsalicylates undergo cyclization to form fluorenones, a strategy adaptable to tetrahydrobenzofluorenes . The process involves:

  • Suzuki coupling : 2-(Methoxycarbonyl)biaryls are prepared from enol triflates and arylboronic acids.

  • Cyclization : BF₃·Et₂O catalyzes intramolecular acylation, forming the tetracyclic core.

While yields for tetrahydrobenzo[a]fluorene specifically are unspecified, analogous protocols achieve 45–70% efficiency for fluoranthenes .

Palladium-Catalyzed Tandem Suzuki–Miyaura/C–H Arylation

Fluoranthene synthesis via tandem Suzuki–Miyaura coupling and C–H arylation offers a template for benzo[a]fluorenes. The method employs:

  • Cross-coupling : 1,8-Diiodonaphthalene reacts with arylboronic acids under Pd(dppf)Cl₂ catalysis.

  • Intramolecular arylation : The biaryl intermediate undergoes Pd-mediated C–H activation, forming the fused ring system.

Optimized conditions :

  • Catalyst : Pd(dppf)Cl₂ (5 mol%)

  • Solvent : DMSO/H₂O (10:1)

  • Temperature : 110°C for 24 hours

  • Yield : 55–78% for fluoranthenes

Adapting this to tetrahydrobenzo[a]fluorene would require hydrogenation post-arylation, a step yet to be documented.

Cyclotrimerization of Triynes

CpCo(CO)₂-mediated cyclotrimerization of triynes provides access to polycyclic aromatics. Starý et al. demonstrated this approach for tetrahydrodiquinolines, achieving 60% yield via:

  • Catalytic cyclization : CpCo(CO)₂ induces [2+2+2] cycloaddition of triyne 11.

  • Aromatization : MnO₂ oxidation converts the intermediate into the fully conjugated system.

While unapplied to tetrahydrobenzo[a]fluorene, computational studies suggest feasibility for naphthalene-derived triynes.

Q & A

Q. What are the challenges in scaling up enantioselective synthesis?

  • Methodological Answer : Optimize chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric hydrogenation. Monitor enantiomeric excess (ee) via chiral HPLC. Process intensification using microreactors improves yield and reduces racemization risks. Case studies on tetrahydroquinoline derivatives highlight solvent selection and catalyst loading as key factors .

Data Contradiction Analysis

  • Example : highlights a ~9 kJ/mol discrepancy in fluorene’s enthalpy of formation between theory and experiment. Researchers should cross-validate using multiple methods (e.g., G3(MP2) vs. DLPNO-CCSD(T1)) and replicate combustion calorimetry under controlled conditions. This underscores the importance of error margins in computational chemistry .

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